

5-Methyl-2-heptanamine CAS number 53907-81-6

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Compound of Interest

Compound Name: 5-Methyl-2-heptanamine

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An In-Depth Technical Guide to **5-Methyl-2-heptanamine** (CAS: 53907-81-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Methyl-2-heptanamine**, a branched-chain primary aliphatic amine. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, plausible synthetic routes, analytical methodologies, and safety considerations, grounding all claims in authoritative data.

Core Molecular Identity and Physicochemical Properties

5-Methyl-2-heptanamine, registered under CAS number 53907-81-6, is an organic compound with the molecular formula C8H19N.^{[1][2][3]} Its structure features a seven-carbon heptane backbone with a methyl group at the fifth position and an amine group at the second position. This substitution pattern results in two chiral centers (at C2 and C5), meaning the molecule can exist as a mixture of four stereoisomers. The presence of these stereoisomers is a critical consideration in its synthesis, analysis, and biological activity.

The molecule is also known by several synonyms, including 1,4-Dimethylhexylamine and 5-methylheptan-2-amine.^{[2][3]} Its structural isomer, 6-methyl-2-heptanamine (CAS 543-82-8), also known as Octodrine or DMHA, has gained notoriety as a stimulant, and literature pertaining to it often provides valuable comparative insights.^[4]

Below is a visualization of the 2D chemical structure of **5-Methyl-2-heptanamine**.

Figure 1: 2D Structure of **5-Methyl-2-heptanamine**

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	53907-81-6	[1] [3] [5]
Molecular Formula	C8H19N	[1] [2] [3]
Molecular Weight	129.24 g/mol	[2]
IUPAC Name	5-methylheptan-2-amine	[2]
Boiling Point	157-157.5 °C	[1]
Density (Predicted)	0.783 ± 0.06 g/cm ³	[1]
Refractive Index	1.4238 (at 24 °C)	[1]
pKa (Predicted)	11.04 ± 0.35	[3]
Water Solubility	Slightly soluble (3.1 g/L at 25 °C)	[3]

| LogP (Predicted) | 2.86 |[\[1\]](#) |

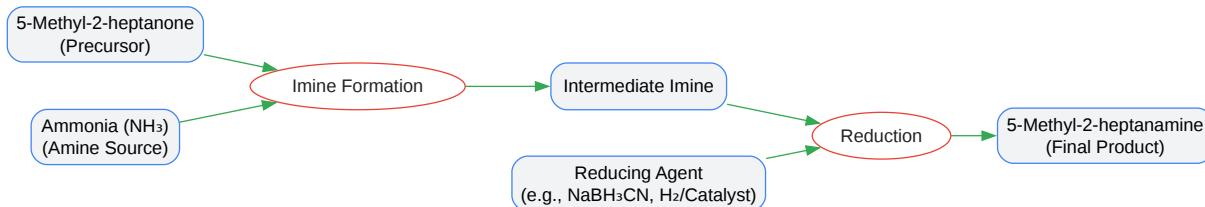
Plausible Synthesis Pathway: Reductive Amination

While specific, peer-reviewed synthesis procedures for **5-Methyl-2-heptanamine** are not widely published, a chemically sound and industrially common method can be inferred from the synthesis of its isomers and other primary amines: the reductive amination of a corresponding ketone.[\[4\]](#) The logical precursor for this synthesis is 5-methyl-2-heptanone (CAS 18217-12-4).[\[6\]](#)[\[7\]](#)

The process involves two key stages:

- Imine Formation: The ketone reacts with an amine source, typically ammonia, to form an intermediate imine. This reaction is often catalyzed by a mild acid.

- Reduction: The imine is subsequently reduced to the desired primary amine. A variety of reducing agents can be employed, with choices often dictated by selectivity, safety, and cost.



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Figure 2: Proposed Reductive Amination Workflow

Exemplary Laboratory-Scale Protocol

This protocol is a representative example based on established chemical principles for reductive amination.^[4] Researchers must conduct their own risk assessments and optimization.

Objective: Synthesize **5-Methyl-2-heptanamine** from 5-methyl-2-heptanone.

Materials:

- 5-methyl-2-heptanone
- Ammonium acetate or Ammonia in Methanol
- Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation setup (e.g., H₂, Pd/C)
- Methanol (Anhydrous)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-heptanone (1.0 eq) in anhydrous methanol.
 - Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.
- Amine Source Addition: Add ammonium acetate (approx. 3-5 eq). The large excess drives the equilibrium towards imine formation.
 - Causality: Ammonium acetate provides both ammonia and a mild acidic catalyst (acetic acid) to promote the condensation reaction between the ketone and ammonia.
- Reducing Agent Introduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH_3CN , approx. 1.5 eq) portion-wise.
 - Causality: NaBH_3CN is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the protonated imine over the ketone, maximizing yield. The reaction is performed cold to control the reaction rate and minimize side reactions.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
- Work-up and Extraction:
 - Quench the reaction by slowly adding dilute HCl to decompose any remaining NaBH_3CN .
 - Adjust the pH to >11 with a concentrated NaOH solution to deprotonate the amine salt, making it soluble in organic solvents.
 - Extract the aqueous layer three times with diethyl ether.

- Causality: The basic work-up ensures the amine is in its free-base form for efficient extraction into a non-polar organic solvent.
- Purification:
 - Combine the organic extracts and dry over anhydrous MgSO₄.
 - Filter the drying agent and remove the solvent under reduced pressure.
 - The resulting crude product can be purified via fractional distillation under vacuum to yield pure **5-Methyl-2-heptanamine**.

Analytical Methodologies and Characterization

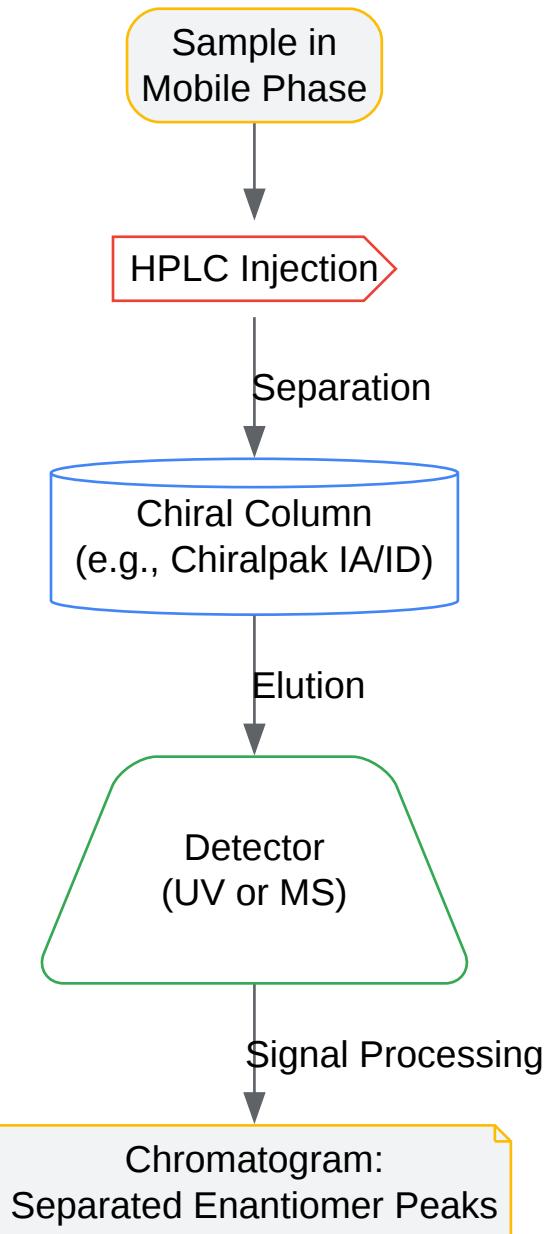
Accurate characterization of **5-Methyl-2-heptanamine** requires a combination of spectroscopic and chromatographic techniques. The presence of two stereocenters makes chiral separation a paramount analytical challenge.

Spectroscopic Analysis

- Mass Spectrometry (MS): GC-MS is the ideal technique for confirming the molecular weight (129.24 g/mol) and identifying characteristic fragmentation patterns.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show distinct signals for the different methyl and methylene protons in the aliphatic chain.
 - ¹³C NMR: Provides a carbon map of the molecule, confirming the presence of eight distinct carbon environments. Spectral data is available in databases like SpectraBase.[\[2\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: Will exhibit characteristic N-H stretching bands for the primary amine group (typically around 3300-3400 cm⁻¹) and C-H stretching for the alkyl chain.[\[2\]](#)

Chromatographic Analysis: The Chiral Separation Imperative

Given the two chiral centers, resolving the four possible stereoisomers is crucial for any application in pharmacology or drug development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this purpose.[9][10][11]



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Figure 3: General Workflow for Chiral HPLC Analysis

Exemplary Chiral HPLC Protocol

This protocol is a starting point for method development, based on successful separations of similar chiral amines.[\[12\]](#)[\[13\]](#)

Objective: Separate the stereoisomers of **5-Methyl-2-heptanamine**.

Instrumentation & Materials:

- HPLC system with UV or MS detector
- Chiral column (e.g., Daicel Chiralpak series like IA, IB, or ID, which are polysaccharide-based)
- Mobile Phase: Hexane/Isopropanol mixture with a basic additive (e.g., Diethylamine, DEA).

Step-by-Step Methodology:

- Column Selection: Choose a polysaccharide-based CSP (e.g., Chiralpak ID).
 - Causality: These columns are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.
- Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% DEA.
 - Causality: The hexane/isopropanol ratio controls the polarity and retention time. The basic additive (DEA) is critical; it deactivates acidic sites on the silica support and ensures sharp, symmetrical peaks for the basic amine analyte by preventing tailing.
- Method Parameters:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or ideally, Mass Spectrometry for higher sensitivity and specificity.

- Analysis & Optimization: Inject a solution of the synthesized **5-Methyl-2-heptanamine**. If separation is incomplete, systematically adjust the isopropanol percentage and the type/concentration of the basic additive to optimize resolution between the stereoisomer peaks.

Applications and Research Context

The primary interest in **5-Methyl-2-heptanamine** stems from its structural similarity to other stimulant compounds.

- Dietary Supplements and Stimulants: Isomers of methylheptanamine, particularly 2-amino-6-methylheptane (DMHA), are found in pre-workout and weight-loss supplements.[14] **5-Methyl-2-heptanamine** is sometimes ambiguously grouped under the umbrella term "2-aminoisoheptane".[15] These compounds act as central nervous system stimulants, though research into their safety and efficacy, especially for the 5-methyl isomer, is limited.[14]
- Chemical Intermediate: As a primary amine with a branched alkyl chain, it serves as a versatile building block in organic synthesis. It can be a precursor for creating more complex molecules for agrochemicals, pharmaceuticals, or material science applications.[4]

Safety, Handling, and Toxicology

No specific, comprehensive Safety Data Sheet (SDS) for CAS 53907-81-6 is readily available in public databases.[3] Therefore, safety protocols must be established by extrapolating from data on closely related isomers like 6-methyl-2-heptanamine and general principles for handling aliphatic amines.

Table 2: Anticipated Hazards and Handling Precautions

Hazard Category	Anticipated Hazard	Recommended Precaution
Physical Hazard	Flammable liquid and vapor.	Keep away from heat, sparks, and open flames. Use explosion-proof equipment.
Health Hazard	Harmful if swallowed. Causes skin and serious eye irritation.	Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. Wear protective gloves, eye, and face protection.
Handling	Vapors may be irritating to the respiratory tract.	Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhaling vapors.
Storage		Keep container tightly closed in a dry, cool, and well-ventilated place. [16]

| First Aid | | IF ON SKIN: Take off contaminated clothing and rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Seek immediate medical attention.[\[17\]](#) |

Disclaimer: This safety information is advisory and based on analogous compounds. Always consult a specific, supplier-provided SDS before handling **5-Methyl-2-heptanamine**.

Conclusion

5-Methyl-2-heptanamine (CAS 53907-81-6) is a chiral aliphatic amine whose technical profile is largely defined by its structural relationship to known stimulants. While its synthesis is achievable through standard organic chemistry techniques like reductive amination, its analysis presents the significant challenge of resolving four stereoisomers, a task requiring specialized chiral chromatography. Its primary application context is in the controversial field of dietary supplements, though its potential as a synthetic building block should not be overlooked. For researchers and developers, a thorough understanding of its stereochemistry and careful

adherence to safety protocols based on related structures are essential for any investigation involving this compound.

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